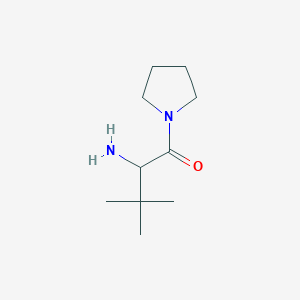
Cyclobutyl-(4-propylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(4-propylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a synthetic analog of ketamine, a well-known anesthetic and dissociative drug. CPP has been shown to have similar effects to ketamine in animal models, but with fewer side effects and a shorter duration of action. In
Mécanisme D'action
Cyclobutyl-(4-propylpiperazin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning, memory, and synaptic plasticity. This compound has been shown to block the NMDA receptor, leading to increased levels of certain neurotransmitters, such as dopamine and serotonin. This may explain its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a rapid onset of action, with effects lasting for several hours. This compound has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the brain, which is involved in neuroplasticity and has been implicated in the pathophysiology of depression. This compound has also been shown to increase heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclobutyl-(4-propylpiperazin-1-yl)methanone in lab experiments is its shorter duration of action compared to ketamine. This allows for more precise timing of experiments and reduces the risk of potential side effects. However, this compound may not be suitable for all experiments, as it may have different effects in different animal models or cell types.
Orientations Futures
There are several potential future directions for research on Cyclobutyl-(4-propylpiperazin-1-yl)methanone. One area of interest is its potential use in treating addiction and PTSD in humans. Another area of interest is its potential use in studying the role of the NMDA receptor in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Méthodes De Synthèse
Cyclobutyl-(4-propylpiperazin-1-yl)methanone can be synthesized through a multi-step process starting with the reaction of cyclobutanone with 4-propylpiperazine. The resulting intermediate is then reacted with chloroform and a base to yield this compound. The purity of this compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been studied for its potential use in various scientific research fields, including neuroscience, psychiatry, and pharmacology. This compound has been shown to have similar effects to ketamine in animal models, including antidepressant and analgesic effects. This compound has also been studied for its potential use in treating addiction and post-traumatic stress disorder (PTSD) in humans.
Propriétés
IUPAC Name |
cyclobutyl-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-6-13-7-9-14(10-8-13)12(15)11-4-3-5-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVPHSXAOIKATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)






![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

